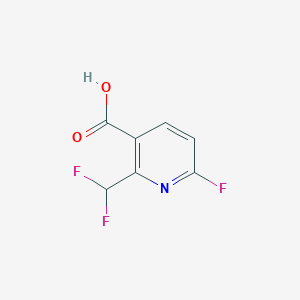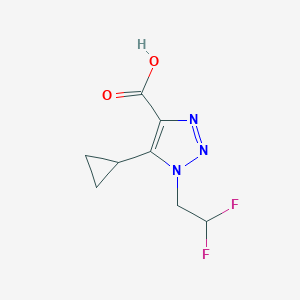
(R)-1-(5-Methoxypyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Methoxypyridin-2-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by a methoxy group attached to the pyridine ring and a hydroxyl group attached to the ethan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methoxypyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypyridine.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 5-methoxypyridine to form an intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis to yield ®-1-(5-Methoxypyridin-2-yl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for ®-1-(5-Methoxypyridin-2-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Methoxypyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and substituted pyridine derivatives.
Scientific Research Applications
®-1-(5-Methoxypyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Hydroxypyridin-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
®-1-(5-Methylpyridin-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
®-1-(5-Methoxypyridin-2-yl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where the methoxy group plays a crucial role.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(1R)-1-(5-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)8-4-3-7(11-2)5-9-8/h3-6,10H,1-2H3/t6-/m1/s1 |
InChI Key |
RWHQBZFFRGACAK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)OC)O |
Canonical SMILES |
CC(C1=NC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)


![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)



![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)






